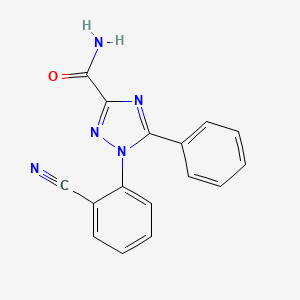![molecular formula C19H10Cl2O2 B14348071 (Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone CAS No. 91100-35-5](/img/structure/B14348071.png)
(Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone is an organic compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic aromatic compounds consisting of two benzene rings fused to a central furan ring. This specific compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the methanone moiety at the 2-position of the dibenzofuran ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting dibenzofuran with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions due to the presence of electron-rich aromatic rings.
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Electrophilic Substitution: Halogenated or nitrated derivatives.
Oxidation: Quinones.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds and materials .
Biology and Medicine
The compound has potential applications in medicinal chemistry. It is investigated for its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its mechanism of action and potential therapeutic uses .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical structure imparts desirable properties to these materials, such as stability and resistance to degradation .
Wirkmechanismus
The mechanism of action of (Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran: The parent compound without the 2,4-dichlorophenyl group.
Dibenzo[b,d]thiophene: A sulfur analog of dibenzofuran.
(Dibenzo[b,d]furan-2-yl)(4-chlorophenyl)methanone: A similar compound with a single chlorine atom.
Uniqueness
(Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone is unique due to the presence of two chlorine atoms on the phenyl ring. This structural feature can influence its reactivity, biological activity, and physical properties, making it distinct from other related compounds .
Eigenschaften
CAS-Nummer |
91100-35-5 |
|---|---|
Molekularformel |
C19H10Cl2O2 |
Molekulargewicht |
341.2 g/mol |
IUPAC-Name |
dibenzofuran-2-yl-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C19H10Cl2O2/c20-12-6-7-14(16(21)10-12)19(22)11-5-8-18-15(9-11)13-3-1-2-4-17(13)23-18/h1-10H |
InChI-Schlüssel |
OSFLKRZTPDZZJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide](/img/structure/B14348003.png)
![4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile](/img/structure/B14348010.png)
![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)

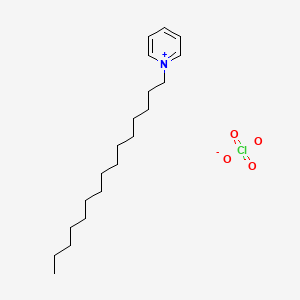
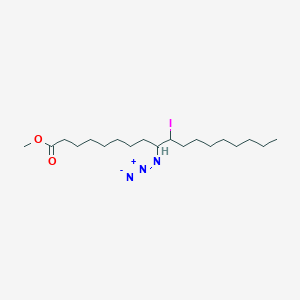
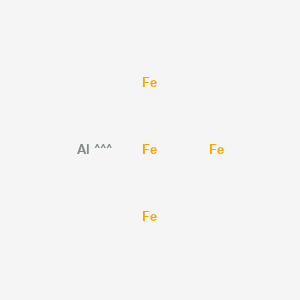
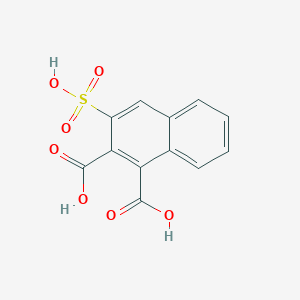
![6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one](/img/structure/B14348035.png)

